![molecular formula C9H15N3O B2724042 [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol CAS No. 1340256-32-7](/img/structure/B2724042.png)
[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol” is a chemical compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 . The compound is stored in a dry environment at a temperature between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3 . The InChI key is QSXREDPBMQKKAY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a liquid .Aplicaciones Científicas De Investigación
Complex Synthesis and Characterization
Research demonstrates the synthesis and structural characterization of various complexes incorporating pyrazole-derived ligands, highlighting their potential in developing new chemical entities. For instance, the synthesis of mononuclear complexes with pyrazole-derived ligands and their characterization through spectral and structural studies, including single-crystal XRD, reveal the formation of complexes where the pyrazole group acts as a crucial component in complex formation (Sairem et al., 2012).
Reaction Mechanisms and Derivatives Formation
Another study explores the reaction mechanisms of pyrazole derivatives, showing the formation of 4-[(alkylsulfanyl)methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles under specific conditions, indicating the versatility and reactivity of pyrazole compounds in synthesizing new derivatives with potential applications in medicinal chemistry and materials science (Baeva et al., 2020).
Supramolecular Chemistry and Photoluminescence
Research into supramolecular chemistry involving pyrazole compounds has led to the synthesis of new mononuclear complexes with significant supramolecular interactions and photoluminescent properties. These findings open avenues for the application of these complexes in materials science, particularly in the development of luminescent materials and sensors (Zhu et al., 2014).
Catalytic and Synthetic Applications
Pyrazole derivatives have been utilized in catalytic processes, demonstrating their utility in methylation reactions. A study reports the Rhodium-catalyzed C-3/5 methylation of pyridines using methanol and formaldehyde, showcasing the potential of pyrazole compounds in facilitating novel catalytic methods for organic synthesis (Grozavu et al., 2020).
Corrosion Inhibition
The application of pyridine-pyrazole type organic compounds as corrosion inhibitors for steel in acidic environments has been investigated, highlighting the efficiency of these compounds in protecting metal surfaces. This research opens up potential applications in industrial processes and materials protection (Tebbji et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
[1-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-11-6-9(4-10-11)12-3-2-8(5-12)7-13/h4,6,8,13H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHQJCUPSZZVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

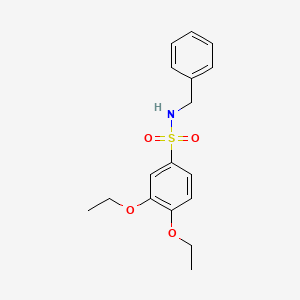
![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2723961.png)

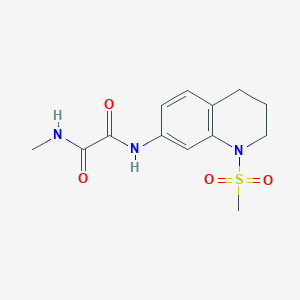
![8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2723964.png)
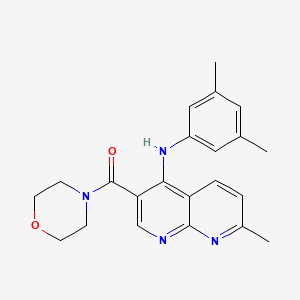
![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2723970.png)
![3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine](/img/structure/B2723972.png)
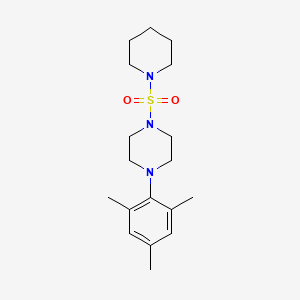
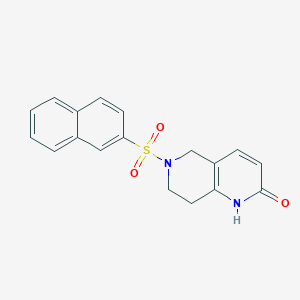
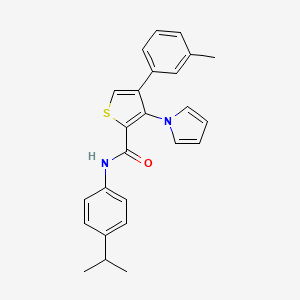
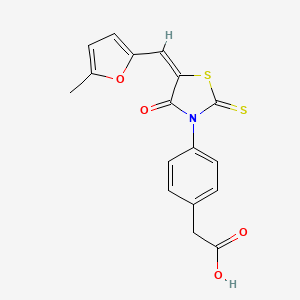
![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2723980.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide](/img/structure/B2723982.png)